Chemical structure and properties of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Chemical structure and properties of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine
An In-depth Technical Guide to 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. This fused bicyclic system, consisting of a pyridine ring and a triazole ring, exhibits a unique three-dimensional structure and electronic properties that make it a versatile building block for the development of novel therapeutic agents and functional materials. The nitrogen-rich nature of this scaffold allows for a multitude of hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets.
Derivatives of[1][2][3]triazolo[4,3-a]pyridine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A notable example is Trazodone, a well-established antidepressant, which features this core structure. The adaptability of the triazolopyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific, yet important derivative: 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
Chemical Structure and Physicochemical Properties
7-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a halogenated derivative of the parent triazolopyridine scaffold. The presence of a chlorine atom at the 7-position significantly influences the molecule's electronic distribution and reactivity, making it a key intermediate for further chemical modifications.
Figure 1: Chemical Structure of 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Table 1: Physicochemical Properties of 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine
| Property | Value | Source |
| CAS Number | 1505568-26-2 | [4] |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | |
| Appearance | Solid | |
| Storage Conditions | Store in a cool, dry place. |
Synthesis of 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core generally involves the cyclization of a 2-hydrazinopyridine derivative. For 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine, a common and efficient synthetic route starts from 2,4-dichloropyridine.
Figure 2: General Synthetic Pathway for 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Experimental Protocol: A Representative Synthesis
The following protocol outlines a common laboratory-scale synthesis of 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
Step 1: Synthesis of 2-Hydrazinyl-4-chloropyridine
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Reaction Setup: To a solution of 2,4-dichloropyridine in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature. The molar ratio of hydrazine hydrate to 2,4-dichloropyridine is typically kept in excess (e.g., 2-3 equivalents) to favor monosubstitution.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified, often by recrystallization from a suitable solvent system, to yield 2-hydrazinyl-4-chloropyridine.
Step 2: Synthesis of N'-(4-chloropyridin-2-yl)formohydrazide
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Reaction Setup: The 2-hydrazinyl-4-chloropyridine obtained from the previous step is dissolved in formic acid.[5]
-
Reaction Conditions: The mixture is heated, typically at reflux, for a period of time until the formylation is complete, as indicated by TLC analysis.
-
Work-up and Isolation: The excess formic acid is removed under vacuum, and the crude N'-(4-chloropyridin-2-yl)formohydrazide is obtained. This intermediate can often be used in the next step without further purification.
Step 3: Cyclization to 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine
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Reaction Setup: The crude N'-(4-chloropyridin-2-yl)formohydrazide is treated with a dehydrating agent. Common reagents for this cyclization include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[6]
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Reaction Conditions: The reaction is typically carried out at an elevated temperature. The choice of temperature and reaction time depends on the specific dehydrating agent used.
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Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched, for example, by pouring it onto ice. The pH is adjusted to be basic, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, dried, and concentrated. The final product, 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine, is then purified by column chromatography or recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chlorine atom and the fused triazole ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the heterocyclic system. The carbon atom attached to the chlorine (C-7) will be significantly affected.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 153.57. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be expected.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Cl stretching vibration.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine is primarily centered around the chlorine atom at the 7-position. This chloro group can be displaced by various nucleophiles, making this compound a valuable intermediate for the synthesis of a library of derivatives with diverse functionalities.
Figure 3: Reactivity of 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine
The broader class of[1][2][3]triazolo[4,3-a]pyridines has been investigated for various therapeutic applications:
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Anticancer Agents: The triazolopyridine scaffold has been utilized in the design of inhibitors for various cancer-related targets. For instance, derivatives have been explored as inhibitors of the PD-1/PD-L1 interaction, which is a key pathway in cancer immunotherapy.[7]
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Enzyme Inhibitors: The nitrogen atoms in the triazole ring can act as metal-coordinating groups, making this scaffold suitable for designing inhibitors of metalloenzymes. For example, derivatives of[1][2][3]triazolo[4,3-a]pyridine have been investigated as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune tolerance in cancer.[8] However, it has been noted that 6-chloro derivatives showed poor activity in this context.[8]
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Antimicrobial Agents: The fusion of triazole and pyridine rings has been a strategy to develop compounds with antibacterial and antifungal activities.[9]
7-Chloro-[1][2][3]triazolo[4,3-a]pyridine serves as a crucial starting material for generating novel compounds for screening in these and other therapeutic areas. Its utility as a research chemical and building block in medicinal chemistry is its primary application.
Conclusion
7-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a synthetically accessible and highly versatile heterocyclic compound. Its importance lies in its role as a key intermediate for the development of more complex molecules with potential therapeutic applications. The presence of the reactive chlorine atom allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. Further research into the specific biological activities of this compound and its derivatives is warranted to fully exploit its potential in the field of medicinal chemistry.
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